molecular formula C12H13NO2 B1404482 1,3,4-trimethyl-1H-indole-2-carboxylic acid CAS No. 1417358-40-7

1,3,4-trimethyl-1H-indole-2-carboxylic acid

Cat. No. B1404482
CAS RN: 1417358-40-7
M. Wt: 203.24 g/mol
InChI Key: QILPMNQDJARQFR-UHFFFAOYSA-N
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Description

“1,3,4-trimethyl-1H-indole-2-carboxylic acid” is a chemical compound with the empirical formula C12H13NO2 . It is an endogenous aryl hydrocarbon (Ah) receptor (AhR) agonist with broad-spectrum species reactivity and 5-fold higher potency than beta-naphthoflavone .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years due to their biological significance . Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, and Nenitzescu indole synthesis .


Molecular Structure Analysis

The molecular structure of “1,3,4-trimethyl-1H-indole-2-carboxylic acid” is represented by the empirical formula C12H13NO2 . The exact 3D structure can be viewed using Java or Javascript .

Scientific Research Applications

Anti-HIV Activity

Indole derivatives have been reported to exhibit inhibitory effects against HIV-1. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have shown potential as anti-HIV agents . Specifically, indole-2-carboxylic acid derivatives have been identified to inhibit HIV-1 integrase, a key enzyme in the viral replication process .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is known as a plant hormone that regulates various aspects of plant growth and development. It is produced by the degradation of tryptophan in higher plants .

Anticancer Properties

Indole derivatives are being explored for their potential in treating cancer cells. Their application in cancer therapy has attracted increasing attention due to their biologically vital properties .

Antimicrobial Effects

The structural motif of indole is present in compounds that show significant antimicrobial activity. This makes them valuable in the development of new treatments for microbial infections .

Treatment of Disorders

Indoles, both natural and synthetic, are being studied for their therapeutic properties in treating various types of disorders in the human body .

Biological and Clinical Applications

The diverse biological and clinical applications of indole derivatives make them a subject of interest in pharmacological research. They are involved in a wide range of biological activities .

properties

IUPAC Name

1,3,4-trimethylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-5-4-6-9-10(7)8(2)11(12(14)15)13(9)3/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILPMNQDJARQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(N(C2=CC=C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4-trimethyl-1H-indole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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